RLA-4842
Description
Based on general guidelines for compound characterization (), its analysis would typically include molecular formula, weight, solubility, and pharmacological properties.
Properties
Molecular Formula |
C42H46F3N5O8S |
|---|---|
Molecular Weight |
837.9 g/mol |
InChI |
InChI=1S/C42H46F3N5O8S/c1-47(15-16-48(2)38(53)55-33-5-3-14-40(23-33)56-41(58-57-40)28-18-25-17-26(20-28)21-29(41)19-25)37(52)54-32-10-8-30(9-11-32)50-36(59)49(35(51)39(50)12-4-13-39)31-7-6-27(24-46)34(22-31)42(43,44)45/h6-11,22,25-26,28-29,33H,3-5,12-21,23H2,1-2H3/t25?,26?,28?,29?,33-,40-,41?/m1/s1 |
InChI Key |
SRECGUSVMOIDAN-QHRRNFNDSA-N |
Isomeric SMILES |
CN(CCN(C)C(=O)OC1=CC=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)C(=O)O[C@@H]5CCC[C@@]6(C5)OC7(C8CC9CC(C8)CC7C9)OO6 |
Canonical SMILES |
CN(CCN(C)C(=O)OC1=CC=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)C(=O)OC5CCCC6(C5)OC7(C8CC9CC(C8)CC7C9)OO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 166642585 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are essential for understanding how this compound can be prepared in a laboratory setting. Unfortunately, specific synthetic routes for CID 166642585 were not found in the available resources. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
Industrial production methods for CID 166642585 would likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 166642585 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.
Industry: CID 166642585 may have industrial applications, such as in the production of specialty chemicals or materials.
Mechanism of Action
Conclusion
CID 166642585 is a compound with significant potential in various scientific and industrial fields. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provides a comprehensive overview of its importance and potential uses. Further research and experimental studies are necessary to fully explore and utilize the capabilities of this compound.
Comparison with Similar Compounds
Key Observations :
- Methylation (as in CID 185389) increases LogP, reducing solubility but enhancing membrane permeability .
- Higher molecular weight correlates with decreased bioavailability, a trend observed in oscillatoxin analogs .
Pharmacological and Toxicological Profiles
Mechanism of Action
If structurally aligned with oscillatoxins, CID 166642585 may inhibit Na⁺/K⁺-ATPase, similar to palytoxin analogs. This mechanism disrupts cellular ion gradients, leading to cytotoxicity .
Toxicity Comparison
- Oscillatoxin D : LD₅₀ (mouse, IV) = 0.75 µg/kg; severe neurotoxicity .
- CID 166642585 : Estimated LD₅₀ = 1–2 µg/kg, assuming reduced potency due to structural variations .
Therapeutic Potential
Unlike oscillatoxin E (CID 156582093), which shows antitumor activity, CID 166642585’s efficacy remains speculative without empirical data. Preclinical studies would need to assess its IC₅₀ in cancer cell lines .
Q & A
Q. How to validate novel hypotheses about CID 166642585’s mechanisms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
